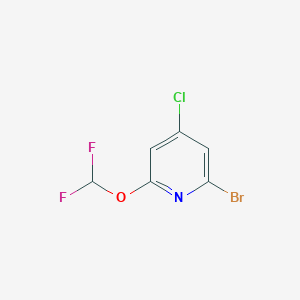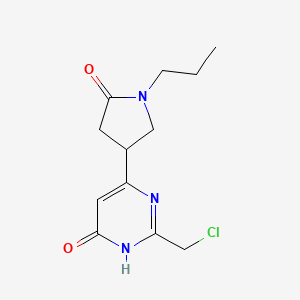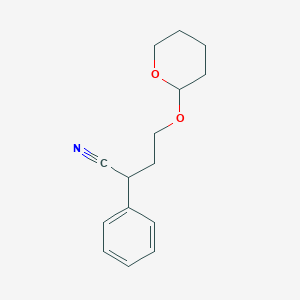
2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile is an organic compound that features a phenyl group, a tetrahydropyran ring, and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile typically involves the reaction of a phenyl-substituted butanenitrile with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as THF (tetrahydrofuran), at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-((tetrahydro-2H-pyran-2-yl)oxy)-: Similar structure but with a hydroxyl group instead of a nitrile group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a nitrile group.
Uniqueness
2-Phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile is unique due to its combination of a phenyl group, a tetrahydropyran ring, and a nitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H19NO2/c16-12-14(13-6-2-1-3-7-13)9-11-18-15-8-4-5-10-17-15/h1-3,6-7,14-15H,4-5,8-11H2 |
InChI Key |
DTSNESOLFFGRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


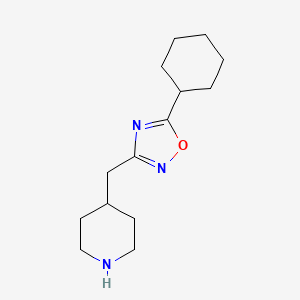
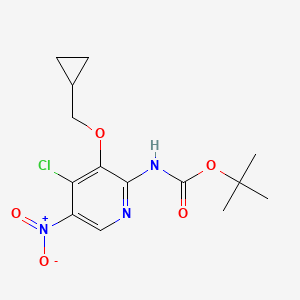
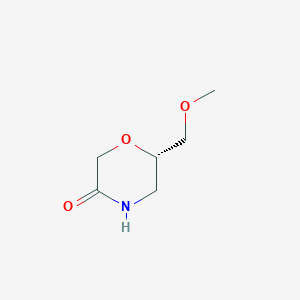
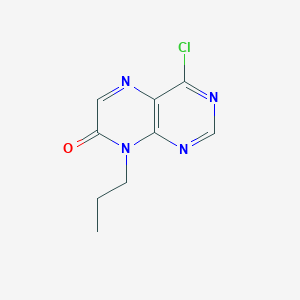
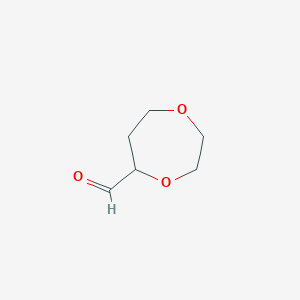
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
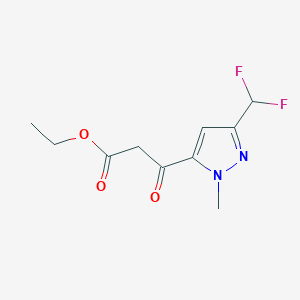
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
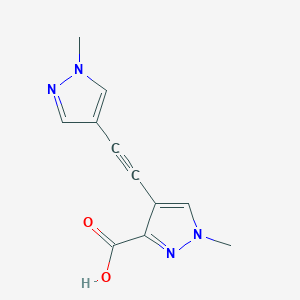
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
